1'-Acetyl-2,4'-bipiperidine hydrochloride
Description
Historical Context and Development
1'-Acetyl-2,4'-bipiperidine hydrochloride emerged as a structurally specialized derivative of bipiperidine, a class of bicyclic amines with broad applications in medicinal and synthetic chemistry. While its exact discovery timeline remains undocumented in public literature, its development aligns with advancements in asymmetric synthesis methodologies during the early 21st century. For instance, related compounds such as ethyl 1'-acetyl-3-benzyl-1,4'-bipiperidine-3-carboxylate were synthesized via asymmetric intramolecular Michael reactions, highlighting the strategic use of acetylated bipiperidines as intermediates in alkaloid synthesis. The hydrochloride salt form of this compound likely arose from efforts to improve solubility and stability for pharmaceutical applications, though specific synthetic protocols remain proprietary.
Significance in Heterocyclic Chemistry
Bipiperidine derivatives occupy a critical niche in heterocyclic chemistry due to their dual nitrogen-containing rings, which enhance molecular rigidity and facilitate interactions with biological targets. 1'-Acetyl-2,4'-bipiperidine hydrochloride exemplifies this utility:
- Pharmaceutical Intermediates : Analogous compounds, such as 4-piperidinopiperidine, are key precursors in synthesizing H3 antagonists, antitubercular agents, and vasopressin receptor antagonists. The acetyl group in 1'-acetyl-2,4'-bipiperidine hydrochloride may modulate electronic properties, enabling tailored reactivity in coupling reactions.
- Coordination Chemistry : Bipiperidine derivatives often serve as ligands in metal complexes. For example, 4,4'-bipyridine derivatives exhibit redox activity and electrochromic properties, suggesting potential applications for acetylated variants in materials science.
IUPAC Nomenclature and Structural Classification
IUPAC Name :
1'-Acetyl-2,4'-bipiperidine hydrochloride
Structural Classification :
- Core Structure : Bicyclic system comprising two piperidine rings connected at positions 2 and 4'.
- Substituents :
- Acetyl group (-COCH₃) at position 1' of the second piperidine ring.
- Hydrochloride salt, protonating one nitrogen atom.
Structural Representation :
Piperidine Ring 1 Piperidine Ring 2
(Position 2) ------------- (Position 4')
| |
NH N-COCH₃·HCl
Registration and Identification Parameters
Critical Identifiers :
| Parameter | Value | Source |
|---|---|---|
| CAS Registry Number | 1516079-08-5 | |
| Molecular Formula | C₁₂H₂₃ClN₂O | |
| Molecular Weight | 246.78 g/mol | |
| MDL Number | MFCD29035053 | |
| SMILES | CC(=O)N1CCC(CC1)C1CCCCN1.Cl |
Structural Highlights :
- Bicyclic Framework : Enhances conformational stability compared to monocyclic amines.
- Acetyl Group : Introduces electrophilic character, enabling acyl-transfer reactions.
- Hydrochloride Salt : Improves aqueous solubility, critical for biological assays.
This compound’s registration data underscores its role in high-purity synthetic workflows, though detailed physicochemical properties (e.g., melting point, solubility) remain underreported in public domains.
Properties
IUPAC Name |
1-(4-piperidin-2-ylpiperidin-1-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O.ClH/c1-10(15)14-8-5-11(6-9-14)12-4-2-3-7-13-12;/h11-13H,2-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSHKHKDZCPEMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Cyclization of Piperidine Derivatives
One of the foundational methods involves the cyclization of piperidine with formaldehyde under acidic conditions:
| Reaction Step | Conditions | Outcome | References |
|---|---|---|---|
| Piperidine + Formaldehyde | Acidic medium, typically hydrochloric acid | Formation of bipiperidine dihydrochloride |
This route yields 1,4'-bipiperidine dihydrochloride , which serves as a precursor for further modifications, including acetylation.
Multi-step Synthesis via Spirocyclization
Research indicates that complex bipiperidine derivatives, such as substituted bipiperidines, are synthesized through a multistep process starting from tetrahydropyridine or piperidinone compounds, involving:
- Protection of amines (e.g., benzoyl protection)
- Oxidation of double bonds using meta-chloroperoxybenzoic acid (m-CPBA)
- Reflux with substituted piperidine hydrochloride salts in ethanol
- Acetylation of hydroxyl intermediates to form acetyl derivatives
This pathway is detailed in recent studies focusing on bioactive bipiperidine compounds, with reaction conditions optimized to improve regioselectivity and yield.
Industrial-Scale Preparation of Bipiperidine Hydrochloride
Reaction of Piperidine with Formaldehyde
In large-scale manufacturing, the synthesis involves:
- Reacting piperidine with formaldehyde in the presence of hydrochloric acid
- Crystallization of the dihydrochloride salt from the reaction mixture
This process ensures high purity and is suitable for bulk production.
Synthesis of [1,4'-Bipiperidinyl-1'-carbonyl chloride]
A critical intermediate in drug synthesis, such as irinotecan, is prepared via reaction with phosgene or its derivatives:
The process involves the conversion of bipiperidine derivatives into acyl chlorides, which are then used for further functionalization.
Acetylation to Form 1'-Acetyl-2,4'-bipiperidine
The acetylation step typically involves:
- Reacting bipiperidine derivatives with acetic anhydride or acetyl chloride
- Conducted under inert atmosphere and controlled temperature (often 0-25°C)
- Use of catalysts such as pyridine to facilitate acyl transfer
Bipiperidine + Acetic Anhydride → 1'-Acetyl-2,4'-bipiperidine + Acetic Acid
This step is crucial for introducing the acetyl group at the 1'-position, influencing biological activity.
Notes on Reaction Conditions and Optimization
Data Summary and Comparative Table
| Preparation Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Comments |
|---|---|---|---|---|---|
| Classical cyclization | Piperidine + Formaldehyde | Hydrochloric acid | Acidic, reflux | 70–85 | Scalable, straightforward |
| Spirocyclization & oxidation | Tetrahydropyridine derivatives | m-CPBA, substituted piperidine | Reflux, oxidation | 60–75 | Suitable for complex derivatives |
| Acyl chloride formation | Bipiperidine + Phosgene | Methylene chloride | 50–70°C, distillation | 80–90 | High purity, industrial scale |
| Acetylation | Bipiperidine derivative | Acetic anhydride | 0–25°C | 85–95 | Efficient, high yield |
Chemical Reactions Analysis
1'-Acetyl-2,4'-bipiperidine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation Reactions: Oxidation of 1'-acetyl-2,4'-bipiperidine hydrochloride can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). These reactions typically result in the formation of corresponding oxo-compounds.
Reduction Reactions: Reduction of 1'-acetyl-2,4'-bipiperidine hydrochloride can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions lead to the formation of reduced derivatives of the compound.
Substitution Reactions: Substitution reactions involving 1'-acetyl-2,4'-bipiperidine hydrochloride can be carried out using nucleophiles such as alkyl halides or amines. These reactions result in the formation of substituted derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, amines
Major Products Formed:
Oxo-compounds (from oxidation)
Reduced derivatives (from reduction)
Substituted derivatives (from substitution)
Scientific Research Applications
1'-Acetyl-2,4'-bipiperidine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a tool for studying biological processes and pathways. In medicine, it is investigated for its potential therapeutic properties, such as its use as an antiviral or antibacterial agent. In industry, it is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1'-acetyl-2,4'-bipiperidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes. The exact mechanism of action depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between 1'-acetyl-2,4'-bipiperidine hydrochloride and related compounds:
Key Structural Differences and Implications
Acetyl vs.
Bipiperidine Backbone Modifications: 4,4'-Bipiperidine dihydrochloride lacks functional groups, making it a simpler intermediate for synthesizing more complex derivatives . In contrast, Irinotecan-related compound C incorporates a bipiperidine-carboxylate ester within a larger quinoline-based anticancer framework .
Pharmacological Profiles: Benzetimide Hydrochloride: The benzyl and phenyl groups confer anticholinergic activity, unlike the acetylated bipiperidine structure of the target compound . Acetyl Fentanyl Hydrochloride: While both share an acetylated piperidine moiety, the fentanyl backbone targets opioid receptors, highlighting how minor structural changes drastically alter biological activity .
Physicochemical Properties
- Lipophilicity :
- Solubility :
Research and Industrial Relevance
- Medicinal Chemistry :
- Drug Impurities: Irinotecan-related compound C exemplifies the importance of bipiperidine derivatives as impurities in pharmaceuticals, requiring stringent analytical controls .
Biological Activity
1'-Acetyl-2,4'-bipiperidine hydrochloride is a synthetic compound derived from piperidine, notable for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.
Overview of 1'-Acetyl-2,4'-bipiperidine Hydrochloride
1'-Acetyl-2,4'-bipiperidine hydrochloride is categorized as a piperidine derivative. Piperidine compounds are widely recognized in medicinal chemistry for their diverse pharmacological properties, including analgesic, anti-inflammatory, and antitumor activities. The unique structure of this compound facilitates its interaction with various biological targets.
Target Interactions
The biological activity of 1'-Acetyl-2,4'-bipiperidine hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. The nitrogen atom in the piperidine ring can act as a nucleophile, participating in various chemical reactions that affect biological processes.
Enzyme Inhibition
Research indicates that this compound may inhibit key enzymes involved in neurotransmission and metabolic pathways. For instance, it has been investigated for its potential as an acetylcholinesterase inhibitor, which is crucial for managing neurodegenerative diseases such as Alzheimer's.
Anticancer Activity
Several studies have explored the anticancer properties of 1'-Acetyl-2,4'-bipiperidine hydrochloride. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : Human lung adenocarcinoma (A549), breast cancer (MCF-7), and colon cancer (HCT116).
- Mechanism : Induction of apoptosis was observed through the activation of caspases and the disruption of mitochondrial membrane potential.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15 | Apoptosis induction via caspase activation |
| MCF-7 | 20 | Cell cycle arrest at G2/M phase |
| HCT116 | 18 | Inhibition of cell proliferation |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various bacterial strains. Its effectiveness was compared to standard antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 40 µg/mL |
| P. aeruginosa | 60 µg/mL |
Case Studies and Research Findings
- Study on Enzyme Inhibition : A study highlighted the compound's role as an acetylcholinesterase inhibitor, demonstrating significant inhibition at low concentrations (IC50 values ranging from 10 to 30 µM) compared to standard inhibitors like donepezil .
- Cytotoxicity Assessment : In vitro studies showed that treatment with varying concentrations of 1'-Acetyl-2,4'-bipiperidine hydrochloride led to a dose-dependent decrease in cell viability across multiple cancer cell lines .
- Antimicrobial Efficacy : Another research project tested the compound against common pathogens, revealing notable antibacterial activity with MIC values comparable to conventional antibiotics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1'-acetyl-2,4'-bipiperidine hydrochloride, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves multi-step reactions, including piperidine ring functionalization, acetylation, and HCl salt formation. Key steps include:
- Nucleophilic substitution to introduce the acetyl group at the 1'-position .
- Purification via recrystallization or column chromatography, monitored by HPLC (≥95% purity threshold) .
- Salt formation using HCl in anhydrous conditions, confirmed by titration or ion chromatography .
- Critical Parameters : Reaction temperature (0–5°C for acetylation) and solvent choice (e.g., dichloromethane for low nucleophilicity) significantly impact yield .
Q. Which spectroscopic techniques are most effective for characterizing 1'-acetyl-2,4'-bipiperidine hydrochloride?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., acetyl methyl at δ ~2.1 ppm) and confirms bipiperidine backbone integrity .
- FT-IR : Validates acetyl C=O stretch (~1650–1700 cm⁻¹) and HCl salt formation (N-H stretches at 2500–3000 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Detects molecular ion [M+H]⁺ and validates molecular weight (e.g., m/z ~245 for C₁₃H₂₃ClN₂O) .
Advanced Research Questions
Q. How can computational modeling optimize the reaction design for 1'-acetyl-2,4'-bipiperidine hydrochloride?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict transition states and energy barriers for acetylation and ring closure .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics, identifying optimal polar aprotic solvents (e.g., DMF vs. THF) .
- In Silico Screening : Predict byproducts (e.g., over-acetylated derivatives) to refine stoichiometric ratios .
Q. How can contradictory data in biological activity studies of 1'-acetyl-2,4'-bipiperidine derivatives be resolved?
- Methodological Answer :
- Target-Specific Assays : Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to differentiate false positives .
- Structural-Activity Relationship (SAR) : Compare with analogs (e.g., 1-methylpiperidin-4-amine hydrochloride) to isolate contributions of the acetyl group .
- Meta-Analysis : Apply statistical tools (e.g., Bayesian inference) to reconcile variability in IC₅₀ values across cell lines .
Q. What strategies mitigate instability of 1'-acetyl-2,4'-bipiperidine hydrochloride in aqueous buffers?
- Methodological Answer :
- pH Optimization : Maintain pH 4–6 to prevent hydrolysis of the acetyl group; use citrate or acetate buffers .
- Lyophilization : Stabilize the compound as a lyophilized powder, with residual moisture <1% (Karl Fischer titration) .
- Co-Solvent Systems : Use tert-butanol/water mixtures (10–20% v/v) to enhance solubility without degradation .
Comparative and Mechanistic Questions
Q. How does 1'-acetyl-2,4'-bipiperidine hydrochloride compare to structurally related piperidine derivatives in receptor binding studies?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to compare binding poses with histamine H₃ or sigma-1 receptors; note enhanced hydrophobic interactions due to the acetyl group .
- Pharmacophore Mapping : Identify critical hydrogen bond acceptors (acetyl oxygen) and cationic centers (piperidine N) for target engagement .
Q. What are the limitations of current synthetic methodologies for scaling 1'-acetyl-2,4'-bipiperidine hydrochloride?
- Methodological Answer :
- Batch vs. Flow Chemistry : Transitioning from batch to microreactor systems reduces racemization risks during acetylation .
- Catalytic Challenges : Pd/C or Raney Ni catalysts may degrade under HCl-rich conditions; alternatives like polymer-supported catalysts are under investigation .
Data Validation and Reproducibility
Q. What quality control protocols ensure batch-to-batch consistency in 1'-acetyl-2,4'-bipiperidine hydrochloride production?
- Methodological Answer :
- In-Process Controls (IPC) : Monitor intermediate purity via UPLC at each synthesis step (e.g., after acetylation and salt formation) .
- Stability Studies : Accelerated degradation testing (40°C/75% RH for 4 weeks) to establish shelf-life and storage conditions (-20°C in amber vials) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
